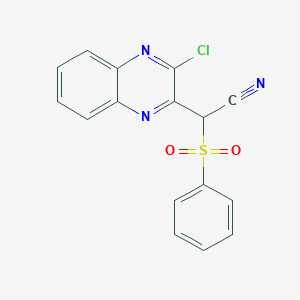![molecular formula C10H14O B038835 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane CAS No. 117221-81-5](/img/structure/B38835.png)
4-Oxatetracyclo[5.2.2.01,6.03,5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxatetracyclo[5.2.2.01,6.03,5]undecane is a bicyclic compound that belongs to the class of bridged bicyclic compounds. This compound has been a subject of interest for researchers due to its unique structure and potential applications in various fields of science.2.2.01,6.03,5]undecane.
Wissenschaftliche Forschungsanwendungen
4-Oxatetracyclo[5.2.2.01,6.03,5]undecane has potential applications in various fields of science, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. In materials science, it can be used as a precursor for the synthesis of novel materials with unique properties. In medicinal chemistry, this compound has been shown to have potential as an anticancer agent and a modulator of the immune system.
Wirkmechanismus
The mechanism of action of 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane is not well understood, but it is believed to exert its biological effects through the modulation of various signaling pathways in cells. In particular, this compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and immune response.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and modulate the immune response. In vivo studies have shown that this compound can reduce tumor growth in animal models and improve immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane in lab experiments is its potential as a building block for the synthesis of more complex molecules. However, the low yield and purity of the compound can be a limitation for some experiments. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane. One direction is to explore alternative synthesis methods to improve the yield and purity of the compound. Another direction is to further investigate the mechanism of action of this compound and its potential applications in medicinal chemistry. Additionally, researchers can explore the use of this compound as a precursor for the synthesis of novel materials with unique properties.
Synthesemethoden
The synthesis of 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane is a multi-step process that involves the use of various reagents and catalysts. The most common method for the synthesis of this compound is through the Diels-Alder reaction between cyclopentadiene and butadiene, followed by the oxidation of the resulting product. The yield of this reaction is typically low, and researchers have been exploring alternative methods to improve the yield and purity of the compound.
Eigenschaften
CAS-Nummer |
117221-81-5 |
|---|---|
Produktname |
4-Oxatetracyclo[5.2.2.01,6.03,5]undecane |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-oxatetracyclo[5.2.2.01,6.03,5]undecane |
InChI |
InChI=1S/C10H14O/c1-3-10-4-2-6(1)8(10)9-7(5-10)11-9/h6-9H,1-5H2 |
InChI-Schlüssel |
ZYHBHMLEVRGNPV-UHFFFAOYSA-N |
SMILES |
C1CC23CCC1C2C4C(C3)O4 |
Kanonische SMILES |
C1CC23CCC1C2C4C(C3)O4 |
Synonyme |
2H-2,4a-Ethanopentaleno[1,2-b]oxirene, hexahydro-, (1a-alpha-,1b-alpha-,2-bta-,4a-bta-,5a-alpha-)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



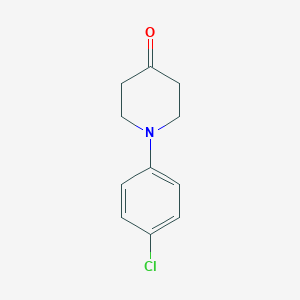
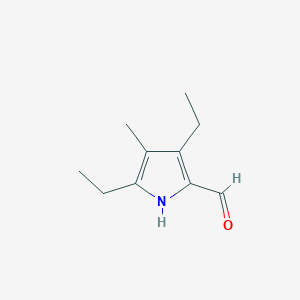
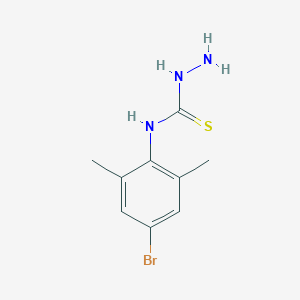
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)
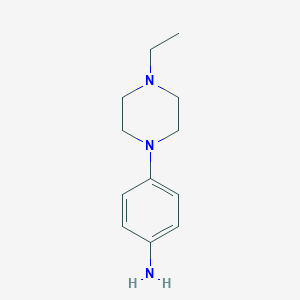
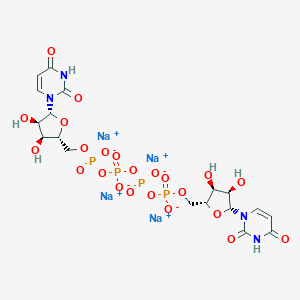
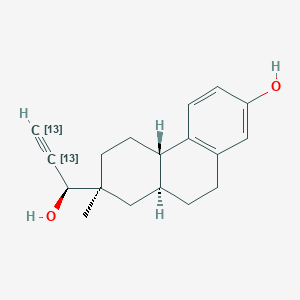
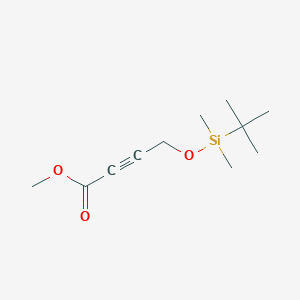
![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
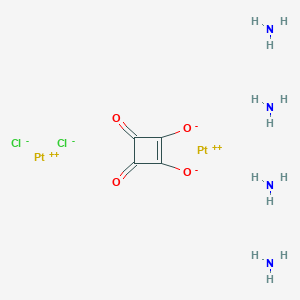
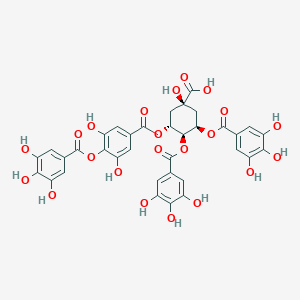
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
